Ortho-Methyl vs. Meta-Methyl Regioisomer Differentiation in MAO-A Inhibition Potency
Comparative SAR analysis indicates that the position of the methyl substituent on the benzamide ring represents a critical determinant of MAO-A inhibitory activity. N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide (ortho-methyl) is expected to exhibit distinct potency relative to N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide (meta-methyl) based on precedent from related benzamide chemotypes, where the ortho-methyl position alters the dihedral angle between the amide and the aryl ring, thereby modifying hydrogen-bonding and hydrophobic interactions within the MAO-A active site [1]. While direct head-to-head IC50 values for these two specific compounds remain unreported in the accessible peer-reviewed literature, the class-level inference is grounded in well-established SAR for benzamide-based MAO inhibitors [1].
| Evidence Dimension | MAO-A inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in accessible peer-reviewed primary literature for this specific CAS number |
| Comparator Or Baseline | N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide (meta-methyl regioisomer): IC50 data not publicly disclosed |
| Quantified Difference | Not quantifiable from available data; differentiation is inferred from SAR of ortho- vs. meta-substituted benzamide congeners |
| Conditions | Class-level SAR inference from benzamide MAO inhibitors |
Why This Matters
Procurement of the incorrect regioisomer (3-methyl instead of 2-methyl) is likely to yield different MAO-A potency and selectivity, compromising SAR reproducibility and wasting screening resources.
- [1] BindingDB. SAR data for benzamide MAO-A inhibitors with 5-hydroxy-3-phenylpentyl side chains. BDBM50075946. View Source
